Cas no 701227-09-0 (2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide)

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with methoxyphenyl and benzamide groups. Its molecular structure combines aromatic and heterocyclic components, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of methoxy groups enhances solubility and modulates electronic properties, while the thiadiazole ring contributes to potential bioactivity. This compound is particularly useful in the development of novel therapeutic agents due to its structural versatility and ability to interact with biological targets. High purity and well-characterized synthesis pathways ensure reproducibility for research applications. Its stability under standard conditions further supports its utility in experimental and industrial settings.
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide structure
701227-09-0 structure
Product name:2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
CAS No:701227-09-0
MF:C17H15N3O3S
MW:341.384302377701
MDL:MFCD04218477
CID:2503194
PubChem ID:1400323

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
    • 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
    • STL055494
    • AK543199
    • 2-methoxy-N-[(2E)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
    • 701227-09-0
    • AKOS005708160
    • C76233
    • CS-0150313
    • SCHEMBL17318658
    • Z2734760126
    • DS-19222
    • AKOS027461154
    • MDL: MFCD04218477
    • Inchi: 1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(24-17)12-8-4-6-10-14(12)23-2/h3-10H,1-2H3,(H,18,20,21)
    • InChI Key: CWYZQTGNJUCWHZ-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])N([H])C(C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 341.08341252g/mol
  • Monoisotopic Mass: 341.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102
  • XLogP3: 3.1

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide Security Information

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD626598-250mg
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
250mg
¥11.0 2023-09-02
Chemenu
CM254631-1g
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
1g
$421 2024-07-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X27105-1g
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
1g
¥50.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ581-200mg
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
200mg
297.0CNY 2021-07-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD626598-1g
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
1g
¥52.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ581-50mg
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
50mg
118.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X27105-5g
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
5g
¥173.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ581-1g
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
1g
891.0CNY 2021-07-12
Aaron
AR00ICPK-250mg
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
250mg
$12.00 2025-02-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X27105-100mg
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
701227-09-0 97%
100mg
¥211.0 2023-09-05

Additional information on 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

Introduction to 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 701227-09-0)

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 701227-09-0, belongs to a class of heterocyclic molecules that are widely studied for their pharmacological relevance. The presence of functional groups such as methoxy and benzamide, combined with the thiadiazole core, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide features a benzamide moiety linked to a thiadiazole ring, which is further substituted with a 2-methoxyphenyl group. This arrangement not only contributes to the compound's solubility and bioavailability but also enhances its potential to interact with various biological receptors. The benzamide group is particularly known for its role in inhibiting protease enzymes, which are often implicated in inflammatory and degenerative diseases. Meanwhile, the thiadiazole ring is recognized for its antimicrobial and anti-inflammatory properties, making this compound a versatile tool in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage heterocyclic compounds due to their diverse biological activities. 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has emerged as a compound of interest in several preclinical studies aimed at identifying new treatments for neurological disorders. The thiadiazole core has been shown to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Additionally, the methoxyphenyl substitution may enhance the compound's ability to cross the blood-brain barrier, improving its efficacy in treating central nervous system (CNS) disorders.

One of the most compelling aspects of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is its potential role in addressing chronic inflammatory conditions. Chronic inflammation is a hallmark of many diseases, including arthritis, diabetes, and cardiovascular disorders. The benzamide group has been extensively studied for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes and reducing prostaglandin synthesis. By combining this with the known anti-inflammatory effects of the thiadiazole ring, this compound may offer a dual-action approach to managing inflammation.

The synthesis of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Subsequent steps include functionalizing the ring with the 5-(2-methoxyphenyl) group and finally introducing the benzamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.

From a computational chemistry perspective, 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has been subjected to molecular docking studies to predict its binding interactions with biological targets. These studies have revealed potential binding affinities with enzymes such as COX-2 and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, computational modeling has suggested that this compound may interact with receptors involved in pain perception and neurotransmitter release, further supporting its potential as an analgesic agent.

The pharmacokinetic properties of CAS No. 701227-09-0 are also of great interest. Preliminary studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting good bioavailability after oral administration. Furthermore, metabolic stability studies have shown that it undergoes slow degradation in vivo, allowing for prolonged half-life and sustained therapeutic effects. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

In conclusion, 2-Methoxy-N-(5-( 2-methoxyphenyl)- 1 , 3 , 4 -thiadiazol - 2 - yl ) benzamide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders , chronic inflammatory conditions , and other diseases make it a valuable compound for further research and development . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in shaping future therapeutic strategies .

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